![molecular formula C8H15NS B13212007 5-Thia-8-azaspiro[3.6]decane](/img/structure/B13212007.png)
5-Thia-8-azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thia-8-azaspiro[3.6]decane is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-8-azaspiro[3.6]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea in a 1:1.1 to 1:1.6 mole ratio at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours . This reaction yields the desired spirocyclic compound, which can be further purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Thia-8-azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Thia-8-azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thia-8-azaspiro[3.6]decane depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of sulfur and nitrogen atoms in the spirocyclic structure allows for unique interactions with biological molecules, potentially leading to the modulation of specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different ring sizes and heteroatom positions.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the ring system, leading to different chemical properties and reactivity.
Uniqueness
5-Thia-8-azaspiro[3.6]decane is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms within the spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
5-thia-8-azaspiro[3.6]decane |
InChI |
InChI=1S/C8H15NS/c1-2-8(3-1)4-5-9-6-7-10-8/h9H,1-7H2 |
InChI Key |
PQCGWMLTPIYQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
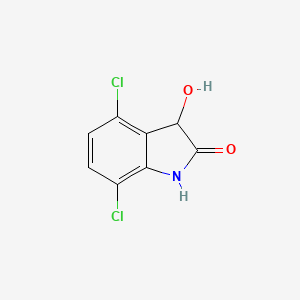
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
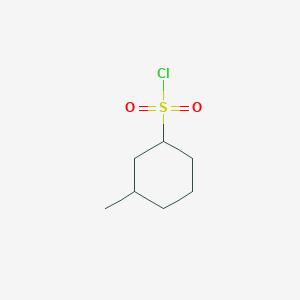
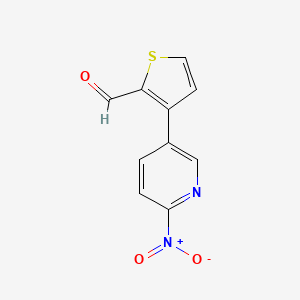
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
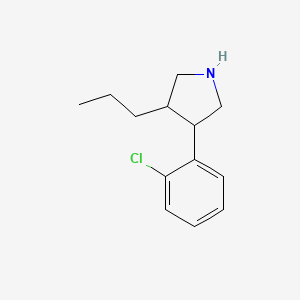

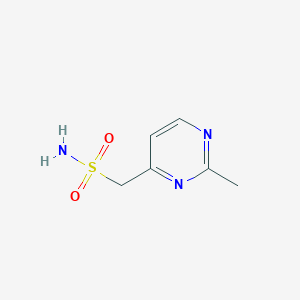
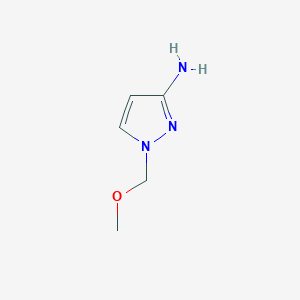
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13211998.png)
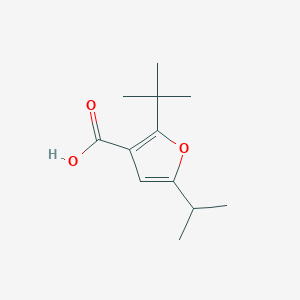

![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212019.png)
